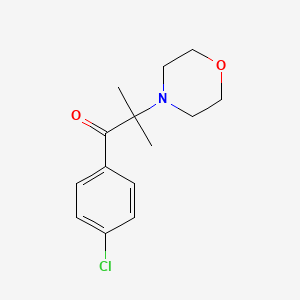
1-(4-Chlorophenyl)-2-methyl-2-morpholinopropan-1-one
Übersicht
Beschreibung
CLPMP is a chalcone compound with the chemical formula C₁₆H₁₃ClO₃ . Chalcones are privileged structures in chemistry due to their diverse applications and potential for constructing new molecules. They can be obtained from natural sources or synthesized in the laboratory .
Molecular Structure Analysis
The crystallographic data provide insights into the arrangement of atoms within the crystal lattice .
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Properties
1-(4-Chlorophenyl)-2-methyl-2-morpholinopropan-1-one and its derivatives have been synthesized and studied for various biological properties. These compounds have shown pronounced anticonvulsive activities and some peripheral n-cholinolytic activities, without exhibiting antibacterial activity. This indicates potential applications in the field of neuroscience and pharmacology, especially related to neurological disorders like epilepsy (Papoyan et al., 2011).
Antidepressive Activity
Further research has been conducted on the antidepressive activity of related morpholine derivatives. For instance, 3-methyl-2-(3-chlorophenyl) morpholinhy drochloride, a compound synthesized from similar precursors, was found to have potent antidepressant activities, emphasizing the potential of these compounds in mental health treatments (Guo Ya-nan, 2010).
Chemical Synthesis and Structural Analysis
The compound and its related derivatives have been extensively studied for their chemical synthesis routes and structural characteristics. These studies contribute to a better understanding of the compound's properties and potential applications in various fields like materials science and pharmaceuticals. For example, the crystal structure analysis of similar morpholine fungicides provides insights into their molecular arrangement and interactions (Kang et al., 2015).
Photophysical Characterization
The photophysical characterization of related compounds, such as 4-[(E)-2-(4-cyanophenyl)diazenyl]-morpholine, provides valuable information on their electronic and spectroscopic properties. This knowledge is crucial for applications in fields like photochemistry and materials science (Chin et al., 2010).
Eigenschaften
IUPAC Name |
1-(4-chlorophenyl)-2-methyl-2-morpholin-4-ylpropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO2/c1-14(2,16-7-9-18-10-8-16)13(17)11-3-5-12(15)6-4-11/h3-6H,7-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIWLVHAOFQNHDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)C1=CC=C(C=C1)Cl)N2CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60577061 | |
| Record name | 1-(4-Chlorophenyl)-2-methyl-2-(morpholin-4-yl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60577061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorophenyl)-2-methyl-2-morpholinopropan-1-one | |
CAS RN |
88324-57-6 | |
| Record name | 1-(4-Chlorophenyl)-2-methyl-2-(morpholin-4-yl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60577061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5,10-Dioxo-5,10-dihydroanthra[9,1,2-cde]benzo[rst]pentaphene-16,17-diyl dioctadecanoate](/img/structure/B1626985.png)
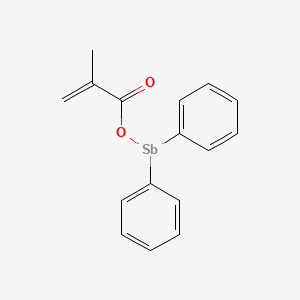
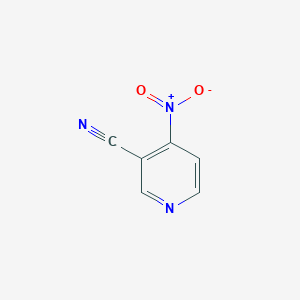
![4-[3-(Trifluoromethyl)phenyl]-1H-pyrrole-3-carbonitrile](/img/structure/B1626992.png)
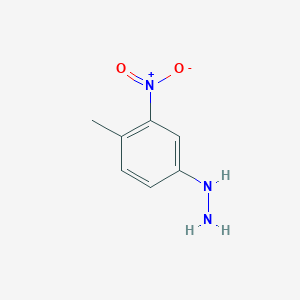
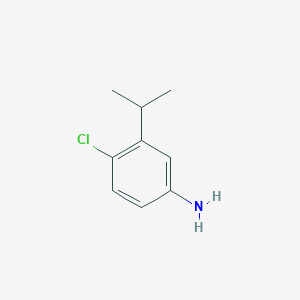
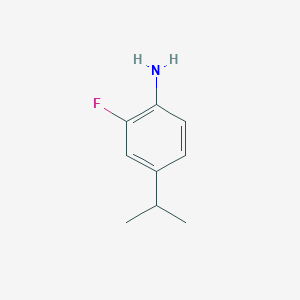
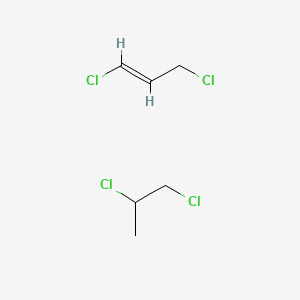
![2-[4-(Methylsulfanyl)phenoxy]benzaldehyde](/img/structure/B1626999.png)
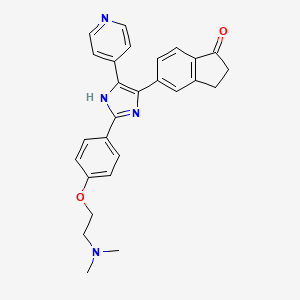
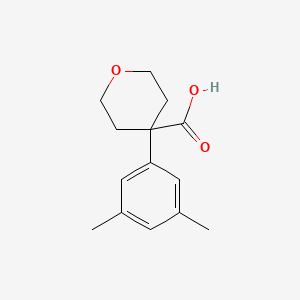
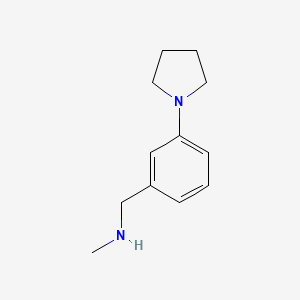
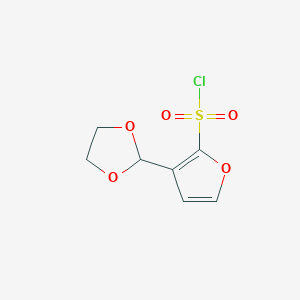
![1-[2-(chloromethyl)benzyl]-1H-1,2,4-triazole](/img/structure/B1627006.png)